Methoxsalen-d3

Description

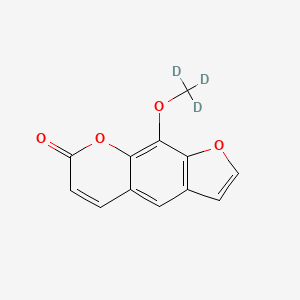

Structure

3D Structure

Propriétés

IUPAC Name |

9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxsalen-d3 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Methoxsalen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this deuterated standard. This document details the compound's physicochemical characteristics, its mechanism of action as it pertains to its chemical reactivity, its degradation pathways under various stress conditions, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is the deuterated form of Methoxsalen, a naturally occurring photoactive substance belonging to the furanocoumarin class.[1] The deuterium labeling is typically on the methoxy group, which provides a stable isotopic signature for use as an internal standard in quantitative analyses by mass spectrometry.[2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes involving its cleavage.[2][4]

The core chemical properties of Methoxsalen and its deuterated analog are summarized below for direct comparison.

Table 1: Chemical and Physical Properties of Methoxsalen and this compound

| Property | Methoxsalen | This compound | Reference(s) |

| IUPAC Name | 9-methoxy-7H-furo[3,2-g]chromen-7-one | 9-[(2H3)Methyloxy]-7H-furo[3,2-g]chromen-7-one | [2][5] |

| Synonyms | 8-Methoxypsoralen (8-MOP), Xanthotoxin | 8-Methoxypsoralen-d3, 8-MOP-d3, Xanthotoxin-d3 | [3][5] |

| CAS Number | 298-81-7 | 80386-99-8 | [2] |

| Molecular Formula | C₁₂H₈O₄ | C₁₂H₅D₃O₄ | [6] |

| Molecular Weight | 216.19 g/mol | 219.21 g/mol | [2][6] |

| Appearance | White to cream-colored, fluffy, needle-like crystals | Not specified; assumed similar to parent compound | [7] |

| Solubility | Water: Practically insolubleEthanol: 5 mg/mLDMSO: 43 mg/mLPropylene Glycol: Soluble | Not specified; assumed similar to parent compound | [7][8] |

| LogP | 1.9 - 2.55 | ~2.55 | [2][6] |

Mechanism of Action and Photoreactivity

Methoxsalen's therapeutic and cytotoxic effects are dependent on its photoactivation by ultraviolet A (UVA) radiation (320-400 nm).[9][10] The mechanism involves the following key steps, which are critical to understanding its stability, particularly its photosensitivity.

-

Intercalation : Methoxsalen intercalates into the DNA double helix, positioning itself between the base pairs. It shows a preference for guanine and cytosine moieties.[9][11]

-

Photoactivation and Adduct Formation : Upon exposure to UVA light, the intercalated Methoxsalen absorbs photons and becomes chemically reactive. It forms covalent bonds with pyrimidine bases (primarily thymine) in the DNA, creating monofunctional adducts.[9][10]

-

DNA Cross-linking : With continued UVA exposure, a second photoreaction can occur, causing the psoralen molecule to form a covalent bond with a pyrimidine base on the opposite DNA strand. This results in the formation of an interstrand cross-link, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][12]

This photoreactivity underscores the critical need to protect this compound from light during storage and handling to prevent degradation and the formation of photoadducts.

Caption: Photoreactive mechanism of this compound leading to DNA cross-linking.

Stability and Degradation Profile

The stability of this compound is comparable to its non-deuterated counterpart. It is stable under recommended storage conditions but is susceptible to degradation under stress from light, pH extremes, and oxidative conditions.

Storage and Handling

Methoxsalen and its deuterated form should be protected from light and stored in well-closed, light-resistant containers at controlled room temperature (15–30°C).[5][7]

Stress Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Studies on Methoxsalen reveal significant degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[13]

Table 2: Summary of Methoxsalen Degradation under Stress Conditions

| Stress Condition | Conditions Applied | Observed Degradation | Key Findings | Reference |

| Acid Hydrolysis | 0.5 N HCl at 50°C for 3 hours | ~38% | Highly susceptible to acidic conditions. | [13] |

| Alkaline Hydrolysis | 0.01 N NaOH at 50°C for 3 hours | ~37% | Highly susceptible; formation of an additional peak observed via HPLC, indicating a new impurity. | [13] |

| Oxidative Hydrolysis | 0.001% KMnO₄ at 50°C for 3 hours | ~39% | Highly susceptible to oxidation. | [13] |

| Thermal Degradation | 50°C for 48 hours | Significant | The drug shows susceptibility to higher temperatures, emphasizing the need for controlled storage. | [13] |

| Photostability | Exposure to UVA light | High | Forms adducts with DNA and is prone to phototoxic reactions.[6] This reactivity implies inherent instability under UV light. | [6][10] |

These findings indicate that suitable storage conditions for this compound must strictly control for temperature and exposure to light, and the compound should be handled in environments with controlled pH.[13]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method validated for the estimation of Methoxsalen, which can be adapted for this compound. This method is suitable for assay, impurity profiling, and stability studies.[13]

Instrumentation and Materials

-

HPLC System: Shimadzu HPLC series 1100 or equivalent, with UV detector.

-

Column: Agilent ZORBAX SB-C8 (4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 1.28 mM Phosphate Buffer (pH 5.0) in a 60:40 v/v ratio.

-

Diluent: Mobile Phase.

-

Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Sodium Hydroxide, Hydrochloric Acid, Potassium Permanganate.

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 248 nm.

-

Injection Volume: 20 µL.

-

Pump Mode: Isocratic.

-

Column Temperature: Ambient.

Standard Solution Preparation

-

Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

-

Further dilute this stock solution to prepare working standards in the linear range (e.g., 2-10 µg/mL).

Forced Degradation Study Protocol

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.5 N HCl. Keep the solution at 50°C for 3 hours. Cool, neutralize with 0.5 N NaOH, and dilute to a final concentration of ~10 µg/mL with diluent.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH. Keep at 50°C for 3 hours. Cool, neutralize with 0.01 N HCl, and dilute to ~10 µg/mL.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 0.001% KMnO₄. Keep at 50°C for 3 hours and then dilute to ~10 µg/mL.

-

Thermal Degradation: Store the solid reference standard in an oven at 50°C for 48 hours. After the specified time, allow it to cool, then prepare a solution of ~10 µg/mL.

-

Analysis: Inject 20 µL of each stressed sample into the HPLC system and record the chromatograms. Analyze for the appearance of new peaks and the reduction in the area of the main this compound peak.

Caption: Experimental workflow for forced degradation testing of this compound.

Conclusion

This compound is a critical analytical tool whose integrity is paramount for accurate quantitative studies. Its chemical properties are nearly identical to Methoxsalen, with the key difference being the isotopic labeling that provides a distinct mass signature. The compound is highly susceptible to degradation by light, acid, base, and oxidizing agents. Therefore, strict adherence to proper storage and handling protocols—specifically, protection from light and storage at controlled room temperature—is essential to maintain its chemical stability and ensure the reliability of experimental results. The provided analytical method offers a robust framework for assessing the stability and purity of this compound in research and quality control settings.

References

- 1. Methoxsalen - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:80386-99-8 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bioscientia.de [bioscientia.de]

- 5. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methoxalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. drugs.com [drugs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Methoxsalen? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Decoding Methoxsalen: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 13. derpharmachemica.com [derpharmachemica.com]

In-Depth Technical Guide: Synthesis and Purification of Methoxsalen-d3

This technical guide provides a detailed overview of the synthesis and purification of Methoxsalen-d3, a deuterated analog of Methoxsalen. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of Methoxsalen, a naturally occurring photoactive substance used in the treatment of psoriasis, vitiligo, and other skin disorders.

Overview of this compound

This compound, also known as 8-Methoxypsoralen-d3, is an isotopically labeled version of Methoxsalen where the three hydrogen atoms of the methoxy group are replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) based techniques such as GC-MS or LC-MS.

Synthesis of this compound

The synthesis of this compound is achieved through the deuteromethylation of its precursor, Xanthotoxol (8-hydroxypsoralen). This reaction introduces the trideuteromethyl group to the phenolic hydroxyl group of Xanthotoxol.

Synthetic Pathway

The overall synthetic scheme involves the O-alkylation of Xanthotoxol using a deuterated methylating agent in the presence of a base.

Caption: Synthetic pathway for this compound from Xanthotoxol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Xanthotoxol

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of Xanthotoxol (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 15-30 minutes.

-

Add the deuterated methylating agent (CD₃I or (CD₃)₂SO₄, 1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (for DMF, e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude this compound is essential to achieve the high purity required for its use as an analytical standard. A combination of chromatographic and crystallization techniques is typically employed.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

3.2.2. Recrystallization

-

Solvent System: A suitable solvent system for recrystallization can be determined experimentally. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for psoralen derivatives.

-

Procedure:

-

Dissolve the product from column chromatography in a minimum amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Analytical Data and Quality Control

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

Quantitative Data Summary

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC, ¹H NMR |

| Isotopic Purity | ≥ 98% | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

Note: Data presented here is a general representation. Specific batches may have slightly different values.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

-

Mass Spectrometry (MS): Confirms the molecular weight of this compound and determines the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure and the absence of proton signals from the methoxy group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Adherence to standard laboratory safety procedures is paramount during all experimental work.

An In-depth Technical Guide to the Deuterium Labeling Position in Methoxsalen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Methoxsalen-d3, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. This document details the precise location of the deuterium atoms, supported by analytical data and a plausible synthetic methodology.

Introduction to Methoxsalen and Its Deuterated Analog

Methoxsalen, also known as Xanthotoxin or 8-methoxypsoralen, is a naturally occurring furocoumarin.[1] It is a potent photosensitizer used in combination with UVA radiation (PUVA therapy) for the treatment of skin disorders such as psoriasis, vitiligo, and eczema.[1] For quantitative analysis in biological matrices by techniques like NMR, GC-MS, or LC-MS, a stable isotope-labeled internal standard is indispensable.[2] this compound serves this purpose, offering a reliable means to account for variations during sample preparation and analysis.[2]

Identification of the Deuterium Labeling Position

The deuterium atoms in this compound are located on the methoxy group at the 9-position of the furo[3,2-g]chromen-7-one core structure. This is unequivocally confirmed by the chemical name provided in the Certificate of Analysis from commercial suppliers: 7H-Furo[3,2-g][3]benzopyran-7-one, 9-(methoxy-d3)- .[3]

The replacement of the three protons of the methoxy group (-OCH₃) with deuterium atoms (-OCD₃) results in a mass shift of +3 Da compared to the unlabeled compound.

Below is a diagram illustrating the molecular structure of Methoxsalen and the confirmed labeling position in this compound.

Caption: Structures of Methoxsalen and this compound.

Quantitative Data

The key physicochemical and analytical data for Methoxsalen and its deuterated analog are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Methoxsalen | This compound |

| Molecular Formula | C₁₂H₈O₄ | C₁₂H₅D₃O₄[3] |

| Molecular Weight | 216.19 g/mol | 219.21 g/mol [3] |

| CAS Number | 298-81-7 | 80386-99-8[3] |

| Appearance | White to off-white solid | White to off-white solid[3] |

| Isotopic Enrichment | N/A | ≥99.8%[3] |

Table 2: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| Methoxsalen | 216 | 201, 173, 145 |

| This compound | 219 | 204, 176, 145 |

Note: The fragmentation pattern of this compound is predicted based on the known fragmentation of Methoxsalen and the location of the deuterium labels. The loss of the methyl group (-CH₃) from Methoxsalen results in a fragment at m/z 201. For this compound, the corresponding loss of the trideuteromethyl group (-CD₃) is expected to yield a fragment at m/z 204. Subsequent fragmentations that do not involve the methoxy group are expected to be similar to those of the unlabeled compound.

Table 3: ¹H NMR Spectroscopy Data

Due to the substitution of protons with deuterium on the methoxy group, the characteristic singlet for the methoxy protons in the ¹H NMR spectrum of Methoxsalen is absent in the spectrum of this compound. The chemical shifts of the remaining aromatic protons are expected to be very similar to those of unlabeled Methoxsalen.

| Proton | Methoxsalen Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) |

| -OCH₃ | ~4.2 | Absent |

| Aromatic Protons | 6.3 - 7.8 | 6.3 - 7.8 |

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound involves the O-methylation of its precursor, Xanthotoxol (8-hydroxypsoralen), using a deuterated methylating agent.

Reaction:

Xanthotoxol + Iodomethane-d₃ → this compound

Detailed Protocol (based on analogous non-deuterated synthesis):

-

Dissolution: Xanthotoxol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Base Addition: Anhydrous potassium carbonate (K₂CO₃) or another suitable base is added to the solution to deprotonate the hydroxyl group of Xanthotoxol, forming the corresponding phenoxide.

-

Methylation: A stoichiometric excess of iodomethane-d₃ (CD₃I) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using the following standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the absence of the methoxy proton signal and the integrity of the aromatic proton signals.

-

Mass Spectrometry (MS): To verify the molecular weight of 219.21 g/mol and to analyze the fragmentation pattern, confirming the location of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

Conclusion

The deuterium labeling in this compound is definitively located on the 9-methoxy group. This is supported by the chemical nomenclature from reliable suppliers and is consistent with established synthetic routes for deuterated methoxy-containing compounds. The provided data and protocols offer a comprehensive technical resource for researchers and professionals utilizing this compound in their studies.

References

An In-depth Technical Guide to the Isotopic Enrichment of Commercially Available Methoxsalen-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxsalen-d3, the deuterated analog of Methoxsalen (also known as 8-methoxypsoralen or Xanthotoxin), is a critical reagent in biomedical and pharmaceutical research. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical studies, most commonly employing liquid chromatography-mass spectrometry (LC-MS/MS). The precision and accuracy of such studies are fundamentally dependent on the isotopic and chemical purity of the internal standard. This guide provides a comprehensive overview of the isotopic enrichment of commercially available this compound, including its synthesis, quantitative specifications, and the analytical methodologies used for its characterization.

Introduction

Methoxsalen is a naturally occurring furocoumarin that, when activated by ultraviolet A (UVA) radiation, acts as a potent photosensitizer. It is used clinically in PUVA (psoralen + UVA) therapy for the treatment of psoriasis, vitiligo, and other skin disorders. In the realm of drug metabolism and pharmacokinetics (DMPK), the non-deuterated form of methoxsalen is also studied for its role as a potent inhibitor of cytochrome P450 enzymes.

The utility of this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart, with the key difference being its increased mass due to the presence of three deuterium atoms. This mass shift allows for its clear differentiation from the endogenous or administered unlabeled Methoxsalen in biological matrices when analyzed by mass spectrometry, without significantly altering its chromatographic retention time.

Commercially Available this compound: Quantitative Specifications

This compound is available from several chemical suppliers. The deuterium atoms are located on the methoxy group, as indicated by its chemical name: 9-(methoxy-d3)-7H-furo[3,2-g]chromen-7-one.

Purity and Isotopic Enrichment

Analysis of Certificates of Analysis (CoA) from commercial suppliers provides key quantitative data regarding the quality of this compound. While specifications may vary slightly between batches and suppliers, a representative set of data is presented in Table 1.

| Parameter | Specification | Method |

| Chemical Purity | ≥ 99.9%[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥ 99.8%[1] | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Molecular Formula | C₁₂H₅D₃O₄ | - |

| Molecular Weight | 219.21 g/mol | - |

Table 1: Typical Specifications for Commercially Available this compound

It is crucial for researchers to distinguish between chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the compound that is Methoxsalen (both deuterated and any residual non-deuterated forms) relative to other chemical entities. Isotopic enrichment refers to the percentage of the this compound molecules that contain the desired three deuterium atoms.

Isotopic Distribution

While the overall isotopic enrichment is typically very high, a small percentage of other isotopologues (molecules with fewer than three deuterium atoms) will be present. A typical isotopic distribution for a batch of this compound with 99.8% isotopic enrichment is provided in Table 2. This level of detail is critical for highly sensitive assays where even minor contributions from d0 or other isotopologues in the internal standard channel could affect accuracy.

| Isotopologue | Designation | Typical Abundance (%) |

| This compound | d3 | > 99.8 |

| Methoxsalen-d2 | d2 | < 0.2 |

| Methoxsalen-d1 | d1 | < 0.1 |

| Methoxsalen-d0 | d0 | < 0.05 |

Table 2: Representative Isotopic Distribution of Commercial this compound

Synthesis and Isotopic Labeling

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the synthetic route can be inferred from the known synthesis of Methoxsalen and general deuteration techniques. The key step is the introduction of the trideuterated methoxy group.

The likely precursor for this step is 8-hydroxypsoralen (Xanthotoxol). The trideuterated methoxy group is introduced via a Williamson ether synthesis, using a trideuterated methylating agent.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Generalized Synthesis

The following is a generalized experimental protocol based on the synthesis of similar deuterated aromatic methyl ethers.

-

Deprotonation of Xanthotoxol: 8-Hydroxypsoralen is dissolved in an appropriate aprotic solvent (e.g., acetone, DMF). A suitable base, such as anhydrous potassium carbonate or sodium hydride, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is typically stirred at room temperature.

-

Methylation with Deuterated Reagent: A trideuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is added to the reaction mixture. The reaction is then heated to ensure the completion of the SN2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization of Isotopic Enrichment

The determination of isotopic enrichment and distribution is paramount for the quality control of this compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The high mass resolution of modern mass spectrometers can easily distinguish between the different isotopologues of Methoxsalen (d0, d1, d2, d3).

Experimental Protocol (LC-HRMS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the analyte from any potential impurities.

-

Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Scan Mode: A full scan is performed over a mass range that includes the molecular ions of all expected isotopologues ([M+H]⁺). For Methoxsalen-d0, this is m/z 217.04, and for this compound, it is m/z 220.06.

-

-

Data Analysis:

-

The extracted ion chromatograms for each isotopologue are integrated to obtain their respective peak areas.

-

The relative abundance of each isotopologue is calculated as a percentage of the total abundance of all isotopologues.

-

Corrections for the natural abundance of ¹³C must be applied for accurate determination of the isotopic distribution.

-

Caption: Workflow for isotopic purity analysis by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide information about the location and extent of deuteration.

-

¹H NMR: In a ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (around 4.3 ppm in the non-deuterated standard) will be significantly diminished or absent. The integration of this residual proton signal relative to other non-deuterated protons in the molecule can be used to estimate the isotopic enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance corresponding to the -OCD₃ group would be expected. Quantitative ²H NMR, with appropriate relaxation delays and calibration, can provide a precise measure of the deuterium content.

-

¹³C NMR: The carbon of the trideuteromethyl group will appear as a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from that of a normal methoxy carbon due to the isotopic effect.

Experimental Protocol (¹H NMR):

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A known amount of an internal standard with a distinct, non-overlapping signal can be added for quantification.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient relaxation delay (D1) must be used to ensure full magnetization recovery for accurate integration.

-

Data Analysis: The integral of the residual methoxy proton signal is compared to the integrals of other protons on the furocoumarin ring system. The percentage of deuteration can be calculated from the reduction in the integral value of the methoxy signal compared to the expected value of 3H for a non-deuterated sample.

Application in Bioanalytical Methods

The high isotopic purity of commercially available this compound is essential for its role as an internal standard in quantitative bioanalytical methods.

Caption: Use of this compound in a bioanalytical workflow.

In a typical LC-MS/MS assay, a known amount of this compound is spiked into all samples, calibrators, and quality controls. During sample preparation, any loss of analyte will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are monitored using specific precursor-to-product ion transitions. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte, correcting for variability in extraction, matrix effects, and instrument response.

Conclusion

Commercially available this compound is a high-purity reagent essential for modern bioanalytical research. Its isotopic enrichment, typically exceeding 99.8%, ensures its reliability as an internal standard. A thorough understanding of its synthesis, quantitative specifications, and the analytical methods used for its characterization, as outlined in this guide, is crucial for researchers to ensure the accuracy and integrity of their quantitative data. The combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic and chemical purity of this vital research tool.

References

The Use of Methoxsalen-d3 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxsalen, a naturally occurring furanocoumarin, is a potent photoactive compound utilized in the treatment of skin disorders such as psoriasis and vitiligo. Its clinical efficacy is intrinsically linked to its metabolic fate, which is primarily governed by cytochrome P450 (CYP) enzymes. Understanding the pharmacokinetics and metabolic pathways of Methoxsalen is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The introduction of stable isotope-labeled analogs, such as Methoxsalen-d3, provides a powerful and safe tool for elucidating these processes in metabolic studies. This technical guide offers an in-depth overview of the application of this compound as a tracer, detailing its use in pharmacokinetic analysis, drug-drug interaction studies, and as an internal standard for quantitative bioanalysis.

Introduction to Stable Isotope Labeling in Metabolic Research

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15). Unlike radioactive isotopes, stable isotopes do not pose a radiation hazard, making them ideal for use in human clinical trials.[1][2] The key principle behind their use as tracers is that the isotopic label imparts a mass difference that can be readily detected by mass spectrometry (MS), allowing the labeled compound (tracer) to be distinguished from its unlabeled, endogenous or co-administered counterpart (tracee).

This compound, in which three hydrogen atoms have been replaced by deuterium, serves as an excellent tracer for Methoxsalen. The deuterium labeling provides a distinct mass shift without significantly altering the compound's physicochemical properties, although it can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).

Pharmacokinetics of Methoxsalen

A thorough understanding of the pharmacokinetics of unlabeled Methoxsalen is essential for designing and interpreting metabolic studies using its deuterated analog. Methoxsalen is rapidly absorbed after oral administration, with peak plasma concentrations varying depending on the formulation.[2][3][4] It is extensively metabolized in the liver, with approximately 95% of the drug excreted as metabolites in the urine within 24 hours.[5]

Table 1: Pharmacokinetic Parameters of Unlabeled Methoxsalen in Humans

| Parameter | Value | Reference |

| Time to Peak Concentration (tmax) | 0.5 - 6 hours | [2][4][5] |

| Peak Plasma Concentration (Cmax) | 50 - 250 µg/L (oral tablets) | [2][3] |

| Elimination Half-Life (t½) | ~2 hours | [2][5] |

| Clearance (CL) | 40 - 650 L/h (highly variable) | [2][3] |

| Volume of Distribution (Vd) | 1 - 9 L/kg | [2] |

| Protein Binding | Reversibly bound to albumin | [5] |

Note: These values represent a range from multiple studies and can be influenced by factors such as formulation, food intake, and inter-individual variability.

This compound in Metabolic Studies: Applications and Protocols

Absolute Bioavailability Studies

This compound can be employed as a tracer to determine the absolute bioavailability of an orally administered dose of Methoxsalen. This is achieved by co-administering a known intravenous microdose of this compound alongside the oral dose of unlabeled Methoxsalen. By measuring the plasma concentrations of both the labeled and unlabeled drug over time using LC-MS/MS, the fraction of the oral dose that reaches systemic circulation can be accurately calculated.

Experimental Workflow for an Absolute Bioavailability Study

Caption: Workflow for an absolute bioavailability study using this compound.

Drug-Drug Interaction (DDI) Studies

Methoxsalen is a potent inhibitor of CYP2A6 and a moderate inhibitor of other CYP isoforms.[1][6][7][8] this compound can be used as a tracer to investigate the impact of other drugs on its metabolism or to probe the inhibitory effect of Methoxsalen on the metabolism of co-administered drugs.

Signaling Pathway: CYP450 Inhibition by Methoxsalen

Caption: Inhibition of the CYP450 catalytic cycle by Methoxsalen.

This compound as an Internal Standard in Bioanalysis

Due to its similar chemical and physical properties to unlabeled Methoxsalen, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Experimental Protocols

Protocol for Quantification of Methoxsalen in Human Plasma using this compound as an Internal Standard

This protocol is adapted from validated bioanalytical methods.[9][10]

Materials:

-

Human plasma (with K3EDTA as anticoagulant)

-

Methoxsalen and this compound reference standards

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Methyl tert-butyl ether (MTBE)

-

Symmetry C18 column (4.6 x 150 mm, 5 µm)

-

LC-MS/MS system with electrospray ionization (ESI) in positive ion mode

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Methoxsalen and this compound in methanol.

-

Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

-

Add 1 mL of MTBE and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase: 2 mM ammonium acetate and methanol (15:85 v/v).

-

Flow Rate: 0.80 mL/min.

-

Column: Symmetry C18, 4.6 x 150 mm, 5 µm.

-

Injection Volume: 10 µL.

-

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Monitor the appropriate precursor-to-product ion transitions for Methoxsalen and this compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Methoxsalen to this compound against the concentration of the calibration standards.

-

Determine the concentration of Methoxsalen in the plasma samples from the calibration curve.

-

Protocol for In Vitro CYP2A6 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of Methoxsalen on CYP2A6 activity using a fluorescent probe substrate.

Materials:

-

Human liver microsomes or recombinant human CYP2A6

-

Coumarin (CYP2A6 probe substrate)

-

7-hydroxycoumarin (metabolite standard)

-

Methoxsalen

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of Methoxsalen in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of coumarin in buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add potassium phosphate buffer, human liver microsomes (or recombinant CYP2A6), and varying concentrations of Methoxsalen.

-

Pre-incubate for 5-10 minutes at 37°C.

-

Initiate the reaction by adding coumarin.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Termination and Detection:

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate.

-

Measure the fluorescence of the 7-hydroxycoumarin formed using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).

-

-

Data Analysis:

-

Generate a standard curve using 7-hydroxycoumarin.

-

Calculate the rate of metabolite formation at each Methoxsalen concentration.

-

Determine the IC50 value (the concentration of Methoxsalen that causes 50% inhibition of CYP2A6 activity).

-

Experimental Workflow for a CYP Inhibition Assay

Caption: Workflow for an in vitro CYP2A6 inhibition assay.

Data Presentation

Table 2: Inhibition of Human Cytochrome P450 Isoforms by Methoxsalen

| CYP Isoform | Inhibition Constant (Ki) | Reference |

| CYP2A6 | 0.8 µM | [8] |

| CYP1A2 | 0.2 µM | [8] |

Note: Methoxsalen is a potent inhibitor of CYP2A6 and also shows significant inhibition of CYP1A2.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as a tracer in metabolic studies allows for the precise determination of key pharmacokinetic parameters, the investigation of drug-drug interactions, and serves as a reliable internal standard for bioanalytical quantification. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the design and execution of robust metabolic studies involving Methoxsalen and its deuterated analog. As the field of pharmacometabolomics continues to advance, the application of stable isotope tracers like this compound will undoubtedly play an increasingly important role in enhancing our understanding of drug disposition and action.

References

- 1. HEALTH - NIDA-Funded Researchers Identify Compound That Inhibits Nicotine Metabolism, Decreases Urge to Smoke [ehd.org]

- 2. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METHOXSALEN PLUS ULTRAVIOLET A RADIATION - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. To Your Health: Psoriasis drug inhibits nicotine metabolism [pubsapp.acs.org]

- 7. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of methoxsalen, a CYP2A5/6 inhibitor, on nicotine dependence behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

- 11. longdom.org [longdom.org]

The Pharmacokinetics and Metabolism of Methoxsalen: A Technical Guide with a Perspective on Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Methoxsalen (8-methoxypsoralen), a naturally occurring furocoumarin used in conjunction with ultraviolet A (UVA) radiation for the treatment of various skin disorders. While specific data on the deuterated analog, Methoxsalen-d3, is limited in publicly available literature, this document will also explore the potential impact of deuteration on the pharmacokinetic profile of Methoxsalen based on established principles of kinetic isotope effects. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of Methoxsalen's disposition in the body.

Introduction

Methoxsalen is a photosensitizing agent used in PUVA (psoralen + UVA) therapy for conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] Its therapeutic effect is mediated by the formation of covalent adducts with DNA upon photoactivation by UVA light, leading to an inhibition of DNA synthesis and cell proliferation.[3] The clinical efficacy and safety of Methoxsalen are closely linked to its pharmacokinetic and metabolic profile, which can exhibit significant interindividual variability.[4][5] Understanding these characteristics is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

The introduction of stable isotopes, such as deuterium (d), into drug molecules has emerged as a strategy to favorably alter their pharmacokinetic properties. This guide will primarily focus on the well-documented pharmacokinetics and metabolism of Methoxsalen and then extrapolate the potential effects of deuteration, specifically in the context of this compound.

Pharmacokinetics of Methoxsalen

The disposition of Methoxsalen in the body is characterized by variable absorption, rapid metabolism, and a relatively short half-life.[4][6]

Absorption

Oral administration of Methoxsalen results in variable absorption from the gastrointestinal tract.[3] Peak plasma concentrations (Cmax) are typically reached between 0.5 to 4 hours after ingestion.[7] The formulation of the drug significantly impacts its bioavailability; liquid-filled soft gelatin capsules lead to higher and more rapid peak serum concentrations compared to crystalline forms in hard gelatin capsules.[4][8] Co-administration with food can also affect absorption.[4]

Distribution

Following absorption, Methoxsalen is reversibly bound to serum albumin and is preferentially taken up by epidermal cells.[7] Its volume of distribution is large and variable, ranging from 1 to 9 L/kg.[4][6]

Metabolism

Methoxsalen undergoes extensive and rapid metabolism, primarily in the liver.[7][9] Less than 2% of the administered dose is excreted unchanged in the urine.[10] The primary metabolic pathways involve the opening of the furan and pyrone rings.

Excretion

Approximately 95% of a Methoxsalen dose is excreted in the urine as metabolites within 24 hours.[7][9] The elimination half-life is approximately 2 hours.[1][7]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for orally administered Methoxsalen from various studies.

| Parameter | Value | Formulation | Reference |

| Time to Peak Concentration (Tmax) | 1.8 hours (mean, range: 0.5-4) | Soft Gelatin Capsules | [7] |

| 3.0 hours (mean, range: 1.5-6) | Hard Gelatin Capsules | [7] | |

| 1-2 hours | Tablets | [4][6] | |

| Peak Plasma Concentration (Cmax) | 50-250 µg/L | Tablets | [4][6] |

| Elimination Half-life (t½) | ~2 hours | Not specified | [1][7] |

| 0.5-2 hours | Not specified | [4][6] | |

| Volume of Distribution (Vd) | 1-9 L/kg | Not specified | [4][6] |

| Clearance (CL) | 40-650 L/h | Not specified | [4][6] |

Metabolism of Methoxsalen

The biotransformation of Methoxsalen is a critical determinant of its clearance and duration of action.

Metabolic Pathways

The metabolism of Methoxsalen is complex and results in a number of metabolites. The major metabolic reactions include:

-

O-demethylation: Removal of the methyl group from the methoxy moiety.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Furan ring opening: Cleavage of the furan ring, leading to the formation of several metabolites.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.

Three major urinary metabolites that result from the opening of the furan ring have been identified:

-

7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-acetic acid

-

alpha,7-dihydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-acetic acid

-

An unknown conjugate of the former at the 7-hydroxy position[10]

The following diagram illustrates the proposed major metabolic pathways of Methoxsalen.

Caption: Proposed metabolic pathways of Methoxsalen.

The Potential Impact of Deuteration: this compound

Theoretical Effects on Metabolism and Pharmacokinetics

If the deuteration in this compound occurs at a site of primary metabolism, such as the methoxy group, it could lead to:

-

Reduced Rate of Metabolism: A slower O-demethylation rate due to the KIE.

-

Increased Half-life and Exposure: A decrease in metabolic clearance would result in a longer elimination half-life (t½) and a greater area under the plasma concentration-time curve (AUC).

-

Metabolic Switching: The metabolic pathway might shift towards other, non-deuterated positions on the molecule.[11]

These changes could potentially lead to a lower required dose and reduced frequency of administration.[11]

The following diagram illustrates the logical relationship of how deuteration could impact the pharmacokinetics of Methoxsalen.

References

- 1. Methoxsalen - Wikipedia [en.wikipedia.org]

- 2. METHOXSALEN PLUS ULTRAVIOLET A RADIATION - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intraindividual and interindividual variability in 8-methoxypsoralen kinetics and effect in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methoxsalen: Package Insert / Prescribing Information [drugs.com]

- 8. A new liquid formulation of 8-methoxypsoralen: bioactivity and effect of diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Methoxalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. bioscientia.de [bioscientia.de]

Applications of Methoxsalen-d3 in Photochemotherapy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Methoxsalen-d3 in the field of photochemotherapy research. While photochemotherapy, particularly PUVA (Psoralen + UVA) therapy using Methoxsalen, is a well-established treatment modality for various skin disorders, the role of its deuterated analogue, this compound, is highly specific and crucial for preclinical and clinical research. This document will elucidate the core applications of this compound, detail relevant experimental protocols, and present data in a structured format to support research and development in this area.

Introduction to Methoxsalen and PUVA Therapy

Methoxsalen, a naturally occurring furocoumarin, is a potent photosensitizing agent. When combined with exposure to long-wave ultraviolet A (UVA) radiation, a treatment known as PUVA therapy, it is effective in managing severe psoriasis, vitiligo, and other proliferative skin disorders. The therapeutic effect of PUVA is predicated on the ability of Methoxsalen to intercalate into DNA and, upon photoactivation by UVA light, form covalent adducts with pyrimidine bases. This process inhibits DNA replication and cell proliferation, thereby inducing apoptosis in hyperproliferative keratinocytes and inflammatory cells.

The primary mechanism of action involves the formation of both monofunctional adducts and bifunctional adducts (cross-links) in the DNA of epidermal cells. This photodamage is thought to be the principal driver of the therapeutic effect in conditions like psoriasis, which are characterized by hyperproliferation of skin cells.

The Role of Deuteration: this compound

This compound is a stable isotope-labeled version of Methoxsalen where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms. The primary and thus far documented application of this compound in photochemotherapy research is not as a therapeutic agent itself, but as an internal standard for the quantitative bioanalysis of Methoxsalen in biological matrices such as plasma and serum.[1][2][3]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to Methoxsalen and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. Its slightly higher mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, enabling highly accurate and precise quantification of Methoxsalen concentrations in complex biological samples. This accurate measurement is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence studies, and therapeutic drug monitoring in the context of PUVA therapy research.[1][2]

Core Application: Bioanalytical Quantification of Methoxsalen

The development and validation of robust bioanalytical methods are essential for understanding the clinical pharmacology of Methoxsalen. This compound plays a pivotal role in these methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Quantitative Data from Bioanalytical Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Methoxsalen in human plasma using this compound as an internal standard.[1][2]

| Parameter | Typical Value/Range | Description |

| Linearity Range | 0.1 - 100 ng/mL | The range of concentrations over which the method is accurate and precise. |

| Correlation Coefficient (r²) | > 0.98 | A measure of the goodness of fit for the linear regression of the calibration curve. |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy | Within ±15% of the nominal concentration (except at LLOQ, where it is ±20%) | The closeness of the determined value to the nominal or known true value. |

| Precision (as %CV) | ≤ 15% (except at LLOQ, where it is ≤ 20%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Recovery | 93.85% - 105.25% | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Retention Time of Methoxsalen | ~2.2 minutes | The time it takes for the analyte to pass through the chromatographic column. |

| Total Run Time | ~3.2 minutes | The total time for a single sample analysis. |

Experimental Protocols

Protocol for the Quantification of Methoxsalen in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a generalized representation based on published methodologies.[1][2]

Objective: To accurately quantify the concentration of Methoxsalen in human plasma samples.

Materials:

-

Human plasma (collected in K3EDTA tubes)

-

Methoxsalen reference standard

-

This compound internal standard solution (of a known concentration)

-

Methanol (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Symmetry C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a stock solution of Methoxsalen in methanol.

-

Serially dilute the stock solution to prepare working solutions for calibration standards and QC samples at various concentration levels.

-

Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 25 µL of the this compound internal standard solution.

-

Vortex for 30 seconds.

-

Add 2 mL of methyl tert-butyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Symmetry C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 2 mM Ammonium Acetate : Methanol (15:85, v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Methoxsalen: m/z 217.1 → 202.1

-

This compound: m/z 220.1 → 205.1

-

-

Optimize other parameters such as declustering potential, collision energy, and source temperature for the specific instrument.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Methoxsalen and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Methoxsalen in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway of Methoxsalen in PUVA Therapy

Caption: Mechanism of Action of Methoxsalen in PUVA Therapy.

Experimental Workflow for Bioanalytical Quantification

Caption: Workflow for Methoxsalen Quantification using this compound.

Conclusion

The application of this compound in photochemotherapy research is a prime example of the use of stable isotope-labeled compounds to advance our understanding of drug behavior in biological systems. While not a therapeutic agent itself, its role as an internal standard is indispensable for the accurate quantification of Methoxsalen. This precision is fundamental to the robust clinical and preclinical research that underpins the safe and effective use of PUVA therapy. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical role of this compound in this field.

References

Methodological & Application

Application Note: Quantitative Analysis of Methoxsalen in Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methoxsalen in human plasma. The method utilizes Methoxsalen-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Methoxsalen in plasma.

Introduction

Methoxsalen is a potent photosensitizing agent used in combination with ultraviolet A (UVA) radiation (PUVA therapy) for the treatment of severe psoriasis, vitiligo, and cutaneous T-cell lymphoma. Given its therapeutic importance and potential for toxicity, a reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a robust LC-MS/MS method for the determination of Methoxsalen in human plasma, utilizing this compound as the internal standard to correct for matrix variability and ensure data integrity.

Experimental

Materials and Reagents

-

Methoxsalen and this compound reference standards were of high purity (≥98%).

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether were used.

-

Ammonium acetate and formic acid were of analytical grade.

-

Human plasma (K3 EDTA) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Chromatographic Conditions

The chromatographic separation was performed on a C18 analytical column with the following parameters:

| Parameter | Value |

| Column | Symmetry C18, 4.6 x 150 mm, 5 µm[1][2][3] |

| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: Methanol[1][2][3] |

| Gradient | 15:85 (A:B)[1][2][3] |

| Flow Rate | 0.80 mL/min[1][2][3] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 3.2 minutes[1][2] |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode with the following settings:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Methoxsalen and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methoxsalen | 217.2 | 202.2 |

| This compound (IS) | 220.2 | 205.2 |

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Methoxsalen in plasma.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Methoxsalen and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Methoxsalen stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

Plasma Sample Preparation Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of Methoxsalen in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 0.1 to 100 ng/mL.[1][2] The coefficient of determination (R²) was consistently greater than 0.99. The limit of quantification (LOQ) was established at 0.1 ng/mL, offering sufficient sensitivity for pharmacokinetic studies.[1][2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy of Methoxsalen Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 0.3 | < 10 | < 12 | 95 - 105 |

| Mid QC | 50 | < 8 | < 10 | 97 - 103 |

| High QC | 80 | < 7 | < 9 | 98 - 102 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process. The recovery of Methoxsalen was found to be between 93.85% and 105.25%.[1][2] The use of a stable isotope-labeled internal standard effectively compensated for any minor matrix effects.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of Methoxsalen in human plasma. The simple liquid-liquid extraction procedure and the use of a deuterated internal standard contribute to the method's robustness and accuracy. This application note serves as a comprehensive guide for researchers and drug development professionals requiring precise bioanalytical data for Methoxsalen.

References

Application Notes and Protocols for Methoxsalen-d3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methoxsalen-d3 in a variety of cell culture experiments. Methoxsalen, also known as 8-methoxypsoralen (8-MOP), and its deuterated form, this compound, are potent photosensitizing agents. When activated by ultraviolet A (UVA) radiation, they form covalent adducts with DNA, leading to interstrand cross-links, cell cycle arrest, and apoptosis.[1][2][3] This property makes them valuable tools for research in cancer biology, dermatology, and photochemotherapy.

Mechanism of Action

This compound, upon intercalation into the DNA helix, is photoactivated by UVA light (320-400 nm).[4][5] This activation leads to the formation of monoadducts with pyrimidine bases, primarily thymine.[6] Subsequent absorption of a second photon can result in the formation of bifunctional adducts, creating interstrand cross-links that block DNA replication and transcription, ultimately inducing cell death.[2][3][6]

Data Presentation

The following tables summarize quantitative data from various in vitro studies on Methoxsalen (8-MOP). This data can serve as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of Methoxsalen in Various Cell Lines

| Cell Line | Cell Type | Effect | Effective Concentration | Reference |

| SNU1 | Human Gastric Cancer | IC50 | 222.5 µM | [1] |

| AGS | Human Gastric Cancer | IC50 | 280.1 µM | [1] |

| PAM212 | Murine Keratinocytes | Phototoxicity (IC50 with UVA) | 0.1 µM | [2] |

| Human Lymphocytes | Normal | Partial suppression of PHA-responsiveness | 0.1 µg/mL (with 0.5 J/cm² UVA) | [7] |

| Human T-lymphocytes | Normal (PHA-activated) & Transformed | Cytotoxicity | 10 ng/mL (with 1-2 J/cm² UVA) | [8] |

Table 2: UVA Irradiation Doses Used in Conjunction with Methoxsalen

| Cell Line | Methoxsalen Concentration | UVA Dose | Observed Effect | Reference |

| Human Lymphocytes | 0.1 µg/mL | 0.5 J/cm² | Partial suppression of PHA-responsiveness | [7] |

| Human T-lymphocytes | 10 ng/mL | 1-2 J/cm² | Cytotoxicity and Apoptosis | [8] |

| Fibroblasts | Not specified | 3-5 J/cm² | No significant decrease in viability | [9] |

| Fibroblasts | Not specified | 9-15 J/cm² | Significant decrease in viability | [9] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[10] or Ethanol (95-100%)[11][12]

-

Sterile, light-protected microcentrifuge tubes or vials

Protocol:

-

Based on the desired stock concentration and the solubility of this compound in the chosen solvent, calculate the required mass of the compound. Methoxsalen is soluble in DMSO at 43 mg/mL (198.89 mM) and in ethanol at 5 mg/mL (23.13 mM).[10][13]

-

In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder.

-

Add the calculated volume of DMSO or ethanol to the powder.

-

Vortex or sonicate the solution until the this compound is completely dissolved.[12]

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[14]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

UVA light source (with calibrated output)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15][16]

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for a specific duration (e.g., 2-4 hours) to allow for drug uptake.

-

For experiments involving photoactivation, aspirate the drug-containing medium and wash the cells once with PBS. Add fresh, drug-free medium to each well.

-

Expose the plate to a calibrated UVA light source for a predetermined time to deliver the desired dose (J/cm²). Keep a parallel plate in the dark as a control for "dark toxicity".

-

Incubate the plates for a further period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with this compound +/- UVA as described above

-

Flow cytometry tubes

-

Binding buffer

-

Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis

-

RNase A and PI for cell cycle analysis

-

Flow cytometer

Protocol for Apoptosis:

-

Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Protocol for Cell Cycle:

-

Harvest and wash cells as described above.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at 37°C for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M).[1]

Signaling Pathways and Visualizations

Methoxsalen has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and metastasis.

Methoxsalen-Induced Apoptosis Signaling

In human gastric cancer cells, Methoxsalen (8-MOP) has been shown to induce G1-arrest and apoptosis through the upregulation of p53 and activation of caspase-3.[1] It can also induce intrinsic apoptosis in hepatocellular carcinoma cells by increasing reactive oxygen species (ROS) generation and inhibiting the ERK1/2 pathway.[17]

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Workflow for PUVA Treatment in Cell Culture

The following diagram illustrates a typical workflow for treating cultured cells with this compound and UVA radiation.

Caption: Experimental workflow for in vitro PUVA treatment.

Safety and Handling

Methoxsalen and its deuterated form are potent photosensitizing agents and should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

-

Light Protection: Protect all solutions containing this compound from light to prevent degradation and unwanted photoactivation. Use amber vials or wrap containers in aluminum foil.

-

Ventilation: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Waste Disposal: Dispose of all waste contaminated with this compound according to your institution's guidelines for chemical waste.

-

UVA Safety: When using a UVA light source, follow all safety precautions recommended by the manufacturer to avoid accidental exposure to skin and eyes. Wear appropriate UVA-blocking face shields and ensure the work area is properly shielded.

References

- 1. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetically Modified Methoxsalen for Enhanced Cytotoxicity in Light and Dark Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding Methoxsalen: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]